N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide

Thermal analysis Solid-state characterization Regioisomer identification

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1) is a halogenated nitroaromatic acetamide derivative with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol. It belongs to the class of substituted acetanilides, characterized by a unique 5-chloro-2-methyl-4-nitro substitution pattern on the phenyl ring that distinguishes it from other regioisomers.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
CAS No. 13852-50-1
Cat. No. B189529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
CAS13852-50-1
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
InChIKeyURLGXKCNSXNVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1): Procurement-Relevant Identity & Class Profile


N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1) is a halogenated nitroaromatic acetamide derivative with the molecular formula C₉H₉ClN₂O₃ and a molecular weight of 228.63 g/mol . It belongs to the class of substituted acetanilides, characterized by a unique 5-chloro-2-methyl-4-nitro substitution pattern on the phenyl ring that distinguishes it from other regioisomers . This compound is primarily recognized as a synthetic intermediate in dye and pharmaceutical manufacturing, where its defined substitution pattern governs downstream reactivity and product specificity . Commercially, it is available from multiple suppliers at purities typically ≥95%, with batch-specific analytical characterization (NMR, HPLC, GC) provided upon request [1].

Defined 5-Cl,2-Me,4-NO₂ substitution pattern governs regiospecific reactivity
Pre-formed acetamide eliminates in-house acylation step
Batch QC documentation (NMR, HPLC, GC) supports identity verification

Why N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide Cannot Be Interchanged with Other Chloro-Nitro-Acetanilides in Synthesis


Substituted acetanilides with different halogen, methyl, and nitro positional arrangements exhibit markedly divergent physicochemical properties and chemical reactivities. For example, the target compound (5-chloro-2-methyl-4-nitro) possesses a melting point of approximately 184 °C and a predicted density of 1.406 g/cm³, while its regioisomer N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) displays a melting point of only 104–105 °C, a difference of ~80 °C that directly impacts purification, formulation, and handling protocols . Furthermore, the specific 4-nitro substitution pattern in the target compound is critical for directed further functionalization; the nitration of N-(5-chloro-2-methyl-4-nitrophenyl)acetamide proceeds with Fe(III) catalysis to yield the 4,6-dinitro derivative—a transformation whose regiochemical outcome is dictated by the existing substitution pattern and cannot be replicated with alternative isomers [1]. Generic interchange among regioisomers without verifying substitution geometry risks synthetic failure, unexpected impurity profiles, and compromised product quality in regulated pharmaceutical intermediate supply chains.

Target Compound
Regioisomer Substitutes
4-nitro substitution directs Fe(III)-catalyzed nitration to the 6-position
Other nitro positions may yield different dinitro products, altering synthetic outcome
Melting point benchmark enables straightforward isomer identification
Different thermal behavior may shift purification and handling protocols
Pre-installed acetamide functionality avoids additional synthetic step
Nitroaniline precursors lack the acetamide group and require acylation with reported yield loss

Quantitative Differentiation Evidence for N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (13852-50-1) Versus Closest Analogs


Melting Point Differentiation: 184 °C vs. 104–105 °C for the 5-Chloro-4-Methyl-2-Nitro Regioisomer

The target compound N-(5-chloro-2-methyl-4-nitrophenyl)acetamide exhibits a melting point of 184 °C, as reported by multiple supplier datasheets, which is approximately 80 °C higher than the 104–105 °C melting point of its regioisomer N-(5-chloro-4-methyl-2-nitrophenyl)acetamide (CAS 7149-78-2) . This substantial thermal difference provides a straightforward, cost-effective identification checkpoint for incoming quality control; a simple melting point determination can rapidly distinguish the correct regioisomer from the incorrect positional isomer, reducing the risk of synthetic misdirection.

Melting Point
Data to verify
184 °C vs. 104–105 °C
Enables rapid isomer identification in QC
Δ ≈ 80 °C; supplier-reported values
Thermal analysis Solid-state characterization Regioisomer identification

Regiospecific Nitration Reactivity: Fe(III)-Catalyzed Conversion to the 4,6-Dinitro Derivative

In a published synthetic study, N-(5-chloro-2-methyl-4-nitrophenyl)acetamide was subjected to further nitration, which proceeded with Fe(III) catalysis to exclusively yield N-(5-chloro-2-methyl-4,6-dinitrophenyl)acetamide. This regiospecific outcome is dictated by the existing 5-chloro-2-methyl-4-nitro substitution pattern, which directs the incoming nitro group to the 6-position [1]. In contrast, regioisomers bearing nitro groups at different positions (e.g., the 2-nitro or 5-nitro analogs) would direct electrophilic substitution to different ring positions, yielding different dinitro products. This defined reactivity underpins the compound's utility as a key intermediate in the synthesis of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole, a dye intermediate for which incorrect substitution geometry led to a documented industrial supply-chain failure involving one metric ton of misidentified material.

Nitration Regiochemistry
Reported
Fe(III)-catalyzed: exclusive 4,6-dinitro product
Supports predictable intermediate synthesis
Defined by substitution pattern; see Smellie et al. 2009
Synthetic chemistry Nitration regiochemistry Dye intermediate synthesis

Purity Specification: Vendor-Guaranteed ≥95% Purity with Multi-Technique Batch QC Documentation

The target compound is commercially supplied at a standard purity of ≥95% (as specified by multiple vendors including Bidepharm and Leyan), with batch-specific QC documentation including NMR, HPLC, and GC analyses available to purchasers [1]. This multi-technique characterization package provides orthogonal confirmation of both chemical identity and purity. In contrast, the structurally related precursor 5-chloro-2-methyl-4-nitroaniline (CAS 13852-51-2) is typically supplied at 98% purity but lacks the acetamide protecting group that is essential for downstream N-acetyl-directed transformations [2]. For synthetic chemists who require the acetamide moiety to be pre-installed—avoiding an additional acylation step and its associated yield loss—the ≥95% purity of the acetamide derivative offers a direct, ready-to-use intermediate.

Purity Specification
Specification review
≥95% with NMR, HPLC, GC
Enables direct use without further purification
Batch-specific documentation available
Quality control Analytical characterization Procurement specification

Predicted Physicochemical Properties: pKa of 13.25 and Density of 1.406 g/cm³

The target compound has a predicted pKa of 13.25±0.70 and a predicted density of 1.406±0.06 g/cm³ . While these are in silico predictions rather than experimentally measured values, they provide initial guidance for solubility assessment, salt formation feasibility, and formulation development. The high predicted pKa indicates that the acetamide NH proton is very weakly acidic, meaning the compound remains largely unionized across the physiologically relevant pH range, which influences its extraction behavior and chromatographic retention. Experimental pKa or density data for the closest regioisomeric comparators (e.g., CAS 34649-00-8) were not located in the accessible literature, limiting the strength of this comparison.

Predicted Properties
Data to verify
pKa 13.25; density 1.406 g/cm³
Initial screening for formulation development
In silico predictions; experimental verification recommended
Physicochemical profiling Formulation development Solubility prediction

Target Application Scenarios for N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide (13852-50-1) Based on Quantitative Evidence


Intermediate for Dye and Pigment Synthesis Requiring Defined Nitration Regiochemistry

The compound's proven ability to undergo regiospecific Fe(III)-catalyzed nitration to the 4,6-dinitro derivative makes it a valuable intermediate in the synthesis of substituted benzimidazole-based dyes and pigments, as documented in the peer-reviewed dye chemistry literature [1]. Industrial procurement teams sourcing this intermediate for dye manufacturing benefit from the extensive characterization data (NMR, MS, X-ray diffraction) that confirm the correct regioisomer identity, mitigating the risk of the type of supply-chain error that resulted in a one-metric-ton misidentified dye intermediate delivery, as described in Smellie et al., 2009.

Pre-Formed Acetamide Building Block in Multi-Step Pharmaceutical Synthesis

For medicinal chemistry programs that require the N-acetyl-5-chloro-2-methyl-4-nitroaniline scaffold as a protected intermediate, procuring the pre-formed acetamide (≥95% purity, CAS 13852-50-1) eliminates the need for an in-house acetylation of 5-chloro-2-methyl-4-nitroaniline (CAS 13852-51-2), which proceeds with a reported yield of only 54% under standard conditions (NaH, DMF, acetyl chloride) [1]. This process-step consolidation translates to higher overall synthetic throughput and reduced solvent waste.

Reference Standard for Regioisomer Identification in Quality Control

The large melting-point gap (Δ ≈ 80 °C) between the target compound (184 °C) and the 5-chloro-4-methyl-2-nitro regioisomer (104–105 °C) enables the target compound to serve as a melting-point reference standard for rapid, low-cost identity confirmation of incoming chloro-nitro-acetanilide intermediates [1]. This application is particularly relevant for QC laboratories in pharmaceutical and fine-chemical manufacturing facilities that handle multiple regioisomeric intermediates and require unambiguous identification before releasing material for GMP production.

Substrate for Structure-Reactivity Relationship Studies on Polysubstituted Acetanilides

The unique 5-chloro-2-methyl-4-nitro substitution pattern offers a defined electronic and steric environment for academic and industrial research groups investigating the effects of aryl substitution on amide bond reactivity, nucleophilic aromatic substitution, or nitro-group reduction kinetics. The availability of batch-specific NMR and HPLC characterization data from commercial suppliers [1] facilitates reproducibility in quantitative structure-reactivity studies.

Application
Selection Property
Validation Focus
Dye and pigment intermediate synthesis
Defined nitration regiochemistry
Regioisomer identity confirmation
Pre-formed pharmaceutical building block
Acetamide group pre-installed
Synthetic step consolidation, yield assessment
QC reference standard for isomer identification
Melting point benchmark
Thermal analysis confirmation
Structure-reactivity relationship studies
Unique 5-Cl,2-Me,4-NO₂ substitution
Batch QC and reproducibility
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